

# Detecting Interleukin-23 in Human Serum: Application Notes and Protocols

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## Compound of Interest

Compound Name: IV-23

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## Introduction

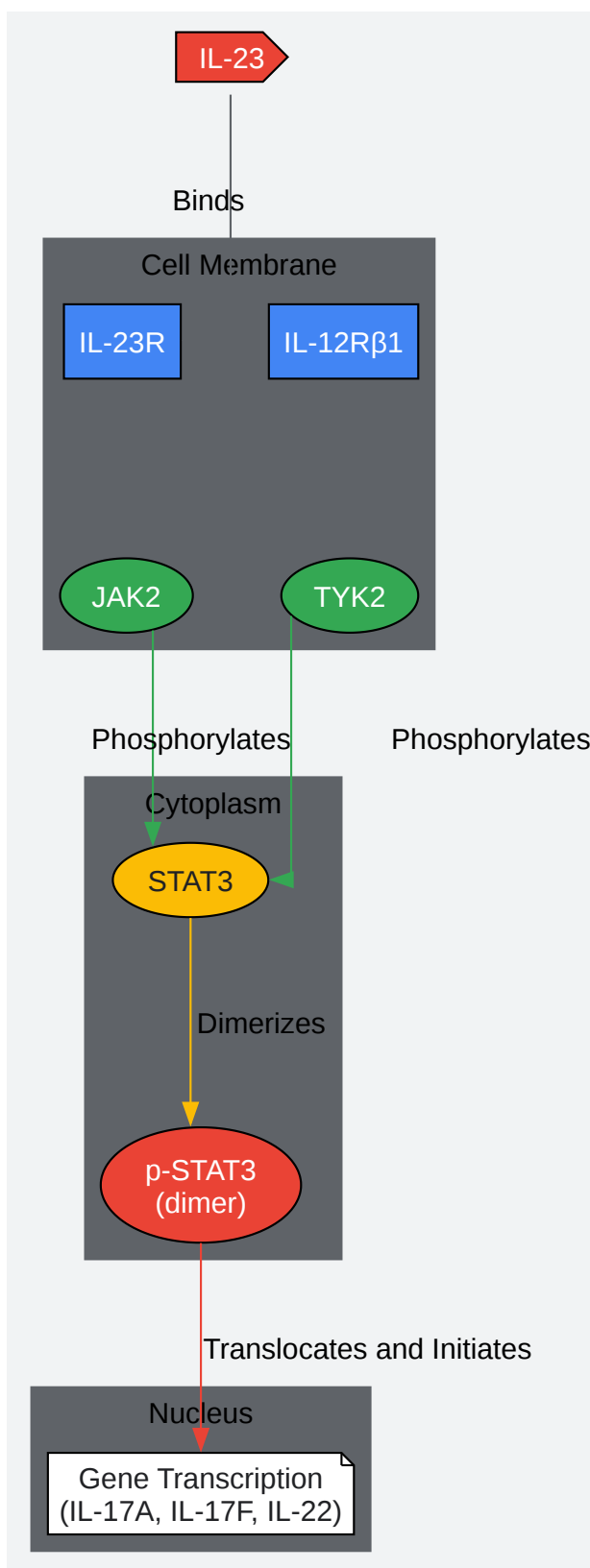
Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[1][2] Primarily produced by activated dendritic cells and macrophages, IL-23 plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells, which are key mediators of inflammatory responses.[3][4] Dysregulation of the IL-23/Th17 axis has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[5] Consequently, the accurate and sensitive detection of IL-23 in human serum is of paramount importance for disease diagnosis, patient stratification, biomarker discovery, and monitoring therapeutic efficacy of IL-23-targeted drugs.[4][6]

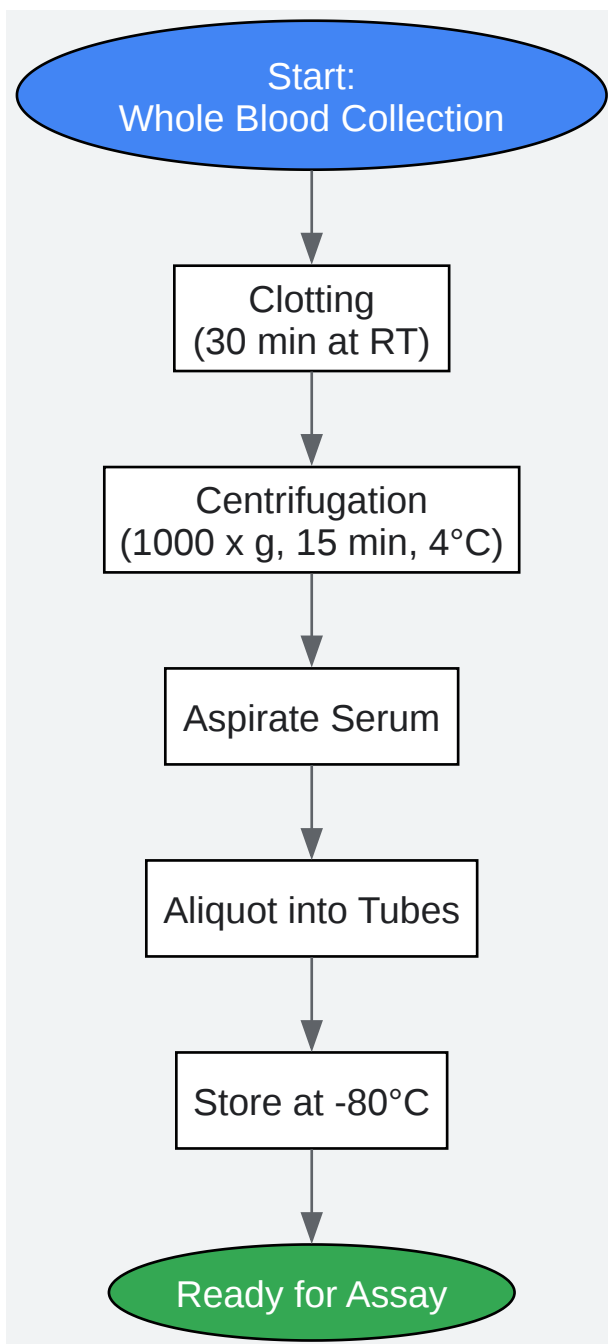
This document provides a comprehensive overview of current methods for detecting IL-23 in human serum samples, including detailed protocols for common immunoassays and a comparative analysis of their performance.

## IL-23 Signaling Pathway

IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-12 receptor beta 1 (IL-12R $\beta$ 1) subunit and the IL-23 receptor (IL-23R) subunit.[1][7] This binding event activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling cascade. Specifically, JAK2 and TYK2 are recruited and activated, leading to

the phosphorylation of STAT3.[4][7] Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it induces the transcription of target genes, including those encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1][7]





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